molecular formula C9H13BrClNO B13046051 (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl CAS No. 2250243-48-0

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hcl

Cat. No.: B13046051
CAS No.: 2250243-48-0
M. Wt: 266.56 g/mol
InChI Key: DECHGDBCEXBSSA-FVGYRXGTSA-N
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Description

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-ol HCl (CAS 1212854-43-7) is a chiral amino alcohol compound of high interest in organic synthesis and pharmaceutical research. This compound features a bromo and methyl-substituted phenyl ring, providing distinct electronic and steric properties, and an ethanolamine side chain with a chiral center, making it a valuable scaffold for the synthesis of more complex molecules . It has a molecular formula of C9H12BrNO•HCl and a molecular weight of 230.10 g/mol (freebase) . This chemical is offered with a minimum purity of 95% . As a key synthetic intermediate, its primary research application lies in the development of active pharmaceutical ingredients (APIs) . Similar bromophenyl ethanolamine derivatives are explicitly used as intermediates in the synthesis of various pharmaceuticals, including antihistamines, antihypertensives, anti-inflammatory drugs, anticoagulants, and anesthetics . The specific (R)-enantiomer is particularly valuable for creating stereospecific drugs, where the three-dimensional structure is critical for biological activity. While the precise mechanism of action for this specific compound is dependent on the final molecule it is incorporated into, its structure allows it to act as a building block that can influence the binding affinity and selectivity of the resulting drug candidate. Researchers utilize this compound under the handling precautions indicated by its GHS hazard statements, which include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

2250243-48-0

Molecular Formula

C9H13BrClNO

Molecular Weight

266.56 g/mol

IUPAC Name

(2R)-2-amino-2-(4-bromo-3-methylphenyl)ethanol;hydrochloride

InChI

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(9(11)5-12)2-3-8(6)10;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1

InChI Key

DECHGDBCEXBSSA-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CO)N)Br.Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(CO)N)Br.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated resolution processes may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: 2-(4-Bromo-3-methylphenyl)acetone.

    Reduction: 2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-amine.

    Substitution: 2-Amino-2-(4-hydroxy-3-methylphenyl)ethan-1-OL.

Scientific Research Applications

®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe in enzyme assays.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethanolamine Derivatives

(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol hydrochloride
  • Molecular Formula: C₁₀H₁₆ClNOS
  • Molecular Weight : 233.75 g/mol
  • Key Features : Replaces the bromo and methyl groups with an ethylthio (-S-C₂H₅) substituent. The ethylthio group increases lipophilicity compared to the bromo-methyl combination but may reduce electrophilic reactivity.
  • Applications : Used in chiral ligand synthesis and pharmaceutical intermediates. The hydrochloride salt ensures improved solubility, similar to the target compound .
(R)-2-Bromo-1-(4-fluorophenyl)ethanol
  • Molecular Formula : C₈H₈BrFO
  • Molecular Weight : 219.05 g/mol
  • Key Features: Contains a bromo-fluorophenyl group but lacks the amino group, making it a primary alcohol rather than an ethanolamine.
  • Synthesis: Prepared via asymmetric reduction of 2-bromo-4'-fluoroacetophenone, highlighting the importance of stereocontrol in similar compounds .

Aryl Ketone Precursors

2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one
  • Molecular Formula : C₉H₇Br₂O
  • Molecular Weight : 307.96 g/mol
  • Key Features: A diketone precursor to ethanolamines. Bromination at the 4-position and a methyl group at the 3-position mirror the substituents in the target compound but lack the amino-alcohol functionality.
  • Synthesis: Produced via bromination of substituted acetophenones using Br₂ in Et₂O, a method applicable to analogous compounds .
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
  • Molecular Formula : C₁₄H₁₁N₂S
  • Molecular Weight : 239.32 g/mol
  • Key Features: Shares the 4-amino-3-methylphenyl moiety but incorporates a benzothiazole ring instead of ethanolamine. Exhibits potent antitumor activity via CYP1A1 induction, suggesting that the 4-amino-3-methylphenyl group may play a role in enzyme interaction.
  • Metabolism : Metabolized to 6-hydroxy derivatives, highlighting the importance of substituent positioning for bioactivity .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties/Applications
Target Compound C₉H₁₁BrClNO 276.55 4-Bromo-3-methylphenyl Ethanolamine HCl Chiral intermediate, pharmaceutical use
(R)-2-Amino-2-(4-(ethylthio)phenyl)ethanol HCl C₁₀H₁₆ClNOS 233.75 4-Ethylthiophenyl Ethanolamine HCl Ligand synthesis, improved solubility
(R)-2-Bromo-1-(4-fluorophenyl)ethanol C₈H₈BrFO 219.05 4-Fluorophenyl Primary alcohol Asymmetric synthesis precursor
2-Bromo-1-(4-bromo-3-methylphenyl)ethan-1-one C₉H₇Br₂O 307.96 4-Bromo-3-methylphenyl Ketone Precursor to ethanolamines
2-(4-Amino-3-methylphenyl)benzothiazole C₁₄H₁₁N₂S 239.32 4-Amino-3-methylphenyl Benzothiazole Antitumor agent, CYP1A1 inducer

Key Findings and Implications

Substituent Effects: Bromo vs. Ethylthio/Fluoro: Bromine increases molecular weight and lipophilicity, whereas fluorine enhances electronegativity. Ethylthio groups may improve metabolic stability compared to halogens.

Functional Group Influence: Ethanolamine HCl salts (target compound and ) exhibit superior solubility compared to neutral alcohols () or ketones (). The amino group in ethanolamines enables protonation, enhancing interaction with biological membranes or enzymes .

Synthetic Considerations: Bromination of acetophenones () is a critical step for precursors. Asymmetric reduction or resolution is required to achieve the (R)-configuration .

Biological Activity

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride, a chiral compound with the molecular formula C9H13BrClNO and a molecular weight of 266.56 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a hydroxyl group, an amino group, and a bromine-substituted aromatic ring. The presence of these functional groups allows for diverse interactions with biological targets, such as enzymes and receptors. The compound's chirality contributes to its unique biological activity compared to its enantiomers.

The biological activity of (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is primarily attributed to its ability to modulate neurotransmission and metabolic processes. Its structural characteristics suggest potential interactions with:

  • Dopamine Receptors : Similar compounds have been studied for their agonistic effects on dopamine receptors, particularly D3 receptors, which are implicated in various neuropsychiatric disorders .
  • Enzymatic Activity : The hydroxyl and amino groups facilitate hydrogen bonding, potentially influencing enzyme kinetics and signaling pathways.

Table 1: Summary of Biological Activity Studies

Study FocusFindings
D3 Receptor Agonism(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride may exhibit selective agonist activity at D3 receptors, similar to other structurally related compounds .
Enzyme InteractionPreliminary studies indicate that the compound may enhance or inhibit specific enzymatic pathways, affecting downstream signaling cascades.
Neurotransmitter ModulationThe compound's interaction with neurotransmitter systems could provide therapeutic benefits in treating conditions like depression or schizophrenia .

Case Studies

  • Dopamine Receptor Agonists : In a high-throughput screening study, compounds similar to (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride were identified as selective D3 receptor agonists. These findings suggest that the compound could be explored for its potential in managing dopamine-related disorders .
  • Pharmacokinetic Profiles : A study on pharmacokinetics revealed that compounds with similar structures demonstrated favorable absorption characteristics in vivo. For instance, one analog showed a bioavailability of 74% in mouse models, indicating that (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride might also possess advantageous pharmacokinetic properties .

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